Toyocamycin is a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside antibiotic originally isolated from Streptomyces toyocaensis. [, , , ] Structurally, it is an adenosine analog, where the N-7 atom of the purine ring is replaced by a carbon atom, and a cyano group is present at the C-5 position. [] This structural similarity to adenosine underlies its diverse biological activities.
Toyocamycin exhibits a broad spectrum of biological activities, including antifungal, antiviral, antiparasitic, and antitumor effects. [, , , , , , , , , ] It is considered a valuable tool in biochemical research for investigating various cellular processes due to its ability to interfere with nucleic acid metabolism and signal transduction pathways. [, , , ]
Related Compounds
Tubercidin
Compound Description: Tubercidin (4-amino-7-(β-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidine) is a pyrrolopyrimidine nucleoside antibiotic. Structurally, it is closely related to toyocamycin, lacking only the cyano group at the 5-position of the pyrrolo[2,3-d]pyrimidine ring. While toyocamycin exhibits potent antitumor activity, tubercidin shows less cytotoxicity. [, ]
Relevance: Tubercidin serves as a crucial structural analog in understanding the structure-activity relationship of toyocamycin. The absence of the cyano group in tubercidin significantly reduces its cytotoxic and antitumor effects compared to toyocamycin. This difference highlights the importance of the 5-cyano group for the biological activities of toyocamycin. [, ]
Sangivamycin
Compound Description: Sangivamycin (4-amino-5-carbamoyl-7-(β-D-ribofuranosyl)-pyrrolo[2,3-d]pyrimidine) is a pyrrolopyrimidine nucleoside antibiotic. It is structurally similar to toyocamycin, with the key difference being the replacement of the cyano group at the 5-position with a carbamoyl group. This structural modification leads to a less potent inhibition of cell growth and protein synthesis compared to toyocamycin. [, , , , ]
Relevance: Sangivamycin, similar to tubercidin, is crucial in understanding the structure-activity relationship of toyocamycin. The replacement of the cyano group with a carbamoyl group results in a decrease in cytotoxicity, antiviral activity, and impact on rRNA processing compared to toyocamycin. These observations reinforce the importance of the 5-cyano group in dictating toyocamycin's biological activity. [, , , ]
Thiosangivamycin
Compound Description: Thiosangivamycin is a pyrrolopyrimidine nucleoside antibiotic structurally analogous to sangivamycin, but with a thioamide group replacing the carboxamide group at the 5-position. Like sangivamycin, it exhibits reduced potency compared to toyocamycin. [, , ]
Relevance: Thiosangivamycin further contributes to understanding the structure-activity relationship of toyocamycin by highlighting the influence of different substituents at the 5-position. This compound demonstrates that even with a sulfur atom replacing the oxygen in the 5-position substituent, the compound's activity remains lower than toyocamycin, confirming the importance of the cyano group for its potent biological effects. [, , ]
Xylo-Toyocamycin
Compound Description: Xylo-Toyocamycin is a toyocamycin analog where the ribose sugar moiety is replaced with xylose. This modification results in increased antiproliferative activity compared to modifications at other positions of the sugar moiety. []
Relevance: Xylo-Toyocamycin illustrates the impact of sugar modifications on the biological activity of toyocamycin. This compound demonstrates that even with a different sugar moiety, toyocamycin analogs can retain or even enhance certain activities, indicating potential avenues for developing more potent and selective derivatives. []
2'-Deoxytoyocamycin
Compound Description: 2'-Deoxytoyocamycin is a synthetic analog of toyocamycin lacking the 2'-hydroxyl group in the ribose sugar moiety. It exhibits antiviral activity against human cytomegalovirus (HCMV). []
Relevance: 2'-Deoxytoyocamycin, along with other sugar-modified analogs like xylo-toyocamycin and 3'-deoxytoyocamycin, showcases the impact of modifications to the ribose sugar on the biological activity of toyocamycin. These analogs demonstrate the potential for developing toyocamycin derivatives with improved selectivity and potency against specific targets. []
3'-Deoxytoyocamycin
Compound Description: 3'-Deoxytoyocamycin is a synthetic analog of toyocamycin lacking the 3'-hydroxyl group in the ribose sugar. It shows antiviral activity against HCMV. [, ]
Relevance: Similar to 2'-deoxytoyocamycin, 3'-deoxytoyocamycin highlights the structure-activity relationship of toyocamycin by demonstrating how modifications to the ribose sugar can affect its activity. This emphasizes the potential for fine-tuning toyocamycin's properties through targeted structural changes. [, ]
5'-Deoxytoyocamycin
Compound Description: 5'-Deoxytoyocamycin is an analog of toyocamycin where the 5'-hydroxyl group of the ribose sugar is removed. Unlike other sugar-modified analogs, it retains both antiviral and antiproliferative activity, suggesting that phosphorylation at the 5'-hydroxyl might not be essential for its biological activity. []
Relevance: 5'-Deoxytoyocamycin presents a unique case in the structure-activity relationship of toyocamycin, suggesting alternative mechanisms of action that do not rely on the 5'-hydroxyl group, which is typically crucial for phosphorylation and nucleoside analog activity. []
2′,3′-Dideoxy-2′,3′-didehydrotoyocamycin
Compound Description: This compound is a toyocamycin analog with modifications at the 2' and 3' positions of the ribose sugar moiety, resulting in a double bond and removal of both hydroxyl groups. It displays antiviral activity against HCMV. []
Relevance: 2′,3′-Dideoxy-2′,3′-didehydrotoyocamycin, along with other 2',3'-modified analogs, underscores the significant influence of modifications at these positions on the biological activity of toyocamycin. []
2',3'-Dideoxytoyocamycin
Compound Description: This compound is an analog of toyocamycin with both the 2'- and 3'-hydroxyl groups in the ribose sugar removed. It exhibits antiviral activity against HCMV. []
Relevance: Similar to other 2',3'-modified analogs, 2',3'-dideoxytoyocamycin reinforces the impact of these positions on the biological activity of toyocamycin. The variations in antiviral activity observed with different modifications at the 2' and 3' positions offer insights into the structural requirements for toyocamycin's interaction with its targets. []
Ara-Toyocamycin
Compound Description: Ara-Toyocamycin is a toyocamycin analog with an arabinose sugar moiety instead of ribose, resulting in a different stereochemical configuration at the 2' position. It exhibits antiviral activity against HCMV. [, ]
Relevance: Ara-Toyocamycin exemplifies how changes in sugar configuration can affect the biological activity of toyocamycin. The arabinosyl configuration, while still permitting antiviral activity, may lead to differences in its interaction with cellular targets compared to toyocamycin. [, ]
2'-Deoxy-2'-amino-ara-toyocamycin
Compound Description: This compound is an ara-toyocamycin analog with an amino group at the 2' position of the arabinose sugar. It displays antiviral activity against HCMV. []
Relevance: 2'-Deoxy-2'-amino-ara-toyocamycin further emphasizes the impact of modifications at the 2' position on the biological activity of toyocamycin analogs. The introduction of an amino group in this position adds another layer of complexity to the structure-activity relationship. []
Formycin A
Compound Description: Formycin A is a pyrazolopyrimidine C-nucleoside antibiotic, meaning the sugar moiety is linked to the base through a carbon-carbon bond instead of the usual carbon-nitrogen bond. It inhibits phosphatidylinositol kinase, similar to toyocamycin. []
Relevance: Although structurally different from toyocamycin, Formycin A shares its ability to inhibit phosphatidylinositol kinase, suggesting that this particular activity might not depend strictly on the pyrrolopyrimidine structure of toyocamycin. []
Source and Classification
Toyocamycin is derived from the fermentation of specific Streptomyces strains, notably Streptomyces diastatochromogenes and Streptomyces rimosus. Its classification as a nucleoside antibiotic positions it within a group of compounds that target nucleic acid synthesis, making it relevant in the study of antimicrobial and anticancer agents.
Synthesis Analysis
The synthesis of toyocamycin has been explored through various methods, including total synthesis and extraction from natural sources. The most notable synthetic route involves the Vorbrüggen glycosylation method, where a benzoyl group is introduced at the N-6 position of 4-amino-5-cyano-6-bromo-pyrrolo[2,3-d]pyrimidine. This reaction utilizes 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose to achieve regioselective N-9 glycosylation .
Key Parameters in Synthesis:
Reaction Conditions: The glycosylation reaction typically requires Lewis acid catalysts.
Yields: The synthesis has been optimized to improve yields and selectivity for the desired products.
Characterization: The intermediates and final products are characterized using techniques such as NMR spectroscopy and X-ray diffraction .
Molecular Structure Analysis
Toyocamycin's molecular structure is characterized by a pyrrolopyrimidine core with several functional groups. Its molecular formula is C11H12N4O5, and it features a ribose sugar moiety. The structure includes:
A pyrrolopyrimidine ring system.
An amino group at the N-4 position.
A hydroxyl group at the 5'-position of the ribose sugar.
The three-dimensional conformation plays a crucial role in its biological activity, particularly its interaction with RNA polymerase .
Chemical Reactions Analysis
Toyocamycin engages in several chemical reactions that underscore its biological activity:
Inhibition of RNA Synthesis: Toyocamycin selectively inhibits ribosomal RNA synthesis in various cell types, including fibroblasts and HeLa cells. This inhibition occurs through interference with RNA polymerase activity .
Synergistic Effects: In combination with other agents like bortezomib, toyocamycin exhibits enhanced cytotoxic effects against multiple myeloma cells, indicating potential for combination therapies .
Key Reaction Details:
IC50 Values: The compound shows varying IC50 values depending on the target cell type and conditions, highlighting its potency as an anticancer agent .
Mechanism of Action
The mechanism by which toyocamycin exerts its effects primarily involves the inhibition of RNA synthesis. It targets the IRE1α-XBP1 pathway, crucial for cellular stress responses:
Inhibition of IRE1α Activity: Toyocamycin prevents IRE1α-induced cleavage of XBP1 mRNA without affecting IRE1α auto-phosphorylation. This action leads to reduced expression of XBP1, a key player in the unfolded protein response .
Cytotoxicity in Cancer Cells: The compound induces apoptosis in multiple myeloma cells through this pathway, demonstrating its potential as an anti-cancer therapeutic .
Physical and Chemical Properties Analysis
Toyocamycin exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
Stability: The compound is sensitive to light and moisture, necessitating careful handling during storage.
Relevant Data:
Applications
Toyocamycin has several scientific applications:
Antitumor Agent: Its ability to inhibit RNA synthesis makes it a candidate for cancer therapies, particularly in hematological malignancies such as multiple myeloma .
Research Tool: Used in studies investigating cellular stress responses and mechanisms of apoptosis.
Antimicrobial Research: As a nucleoside antibiotic, it offers potential pathways for developing new antimicrobial agents against resistant strains .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Xenognosin a belongs to the class of organic compounds known as cinnamylphenols. These are organic compounds containing the 1, 3-diphenylpropene moiety with one benzene ring bearing one or more hydroxyl groups. Xenognosin a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, xenognosin a is primarily located in the membrane (predicted from logP). Outside of the human body, xenognosin a can be found in common pea and pulses. This makes xenognosin a a potential biomarker for the consumption of these food products. Xenognosin A is a member of phenols.